molecular formula C4H6BrN3O B1383514 (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol CAS No. 1823337-52-5

(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Cat. No. B1383514
CAS RN: 1823337-52-5
M. Wt: 192.01 g/mol
InChI Key: DKUZUVOTZCWKJO-UHFFFAOYSA-N
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Description

“(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol” is a halogenated heterocycle with the empirical formula C3H4BrN3. It has a molecular weight of 161.99 . It is sold by Sigma-Aldrich and is usually shipped within 2 business days .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the reaction of 1-methyl-1H-[1,2,4]triazole with n-BuLi and 1,2-dibromo-1,1,2,2-tetrafluoroethane .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the crystal structure of Methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .


Physical And Chemical Properties Analysis

“(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol” is a solid compound . The SMILES string representation of the compound is Cn1ncnc1Br . The InChI key is ZYLIOXAULQKGII-UHFFFAOYSA-N .

Scientific Research Applications

Biochemical Research

It may also find applications in biochemical research, potentially as a modifier of biomolecules or in the study of enzyme mechanisms where triazole derivatives are involved.

Each of these applications leverages the unique chemical structure of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol , which includes the reactive triazole ring and the bromo substituent that can undergo further chemical transformations .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . It is recommended to avoid contact with strong oxidizers, strong acids, and strong bases .

properties

IUPAC Name

(5-bromo-1-methyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-8-4(5)6-3(2-9)7-8/h9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUZUVOTZCWKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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